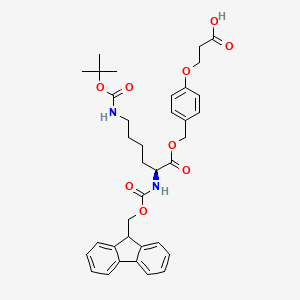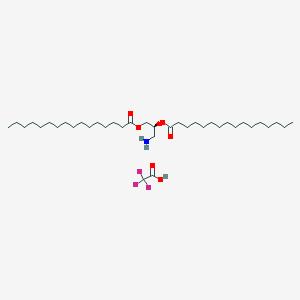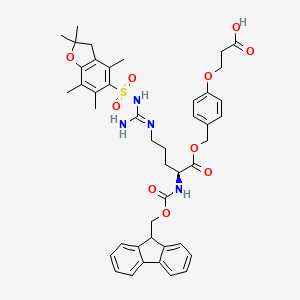
Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH” is a derivative of the amino acid serine. It is an N-terminal protected reagent used in peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group, and the tBu (tert-butyl) group is an acid-labile protecting group .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular formula of “this compound” is C22H25NO5, and its molecular weight is 383.4 g/mol . The IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid .Chemical Reactions Analysis
“this compound” is used in the total synthesis of an antibiotic, daptomycin, by cyclization via a chemoselective serine ligation .Physical and Chemical Properties Analysis
“this compound” appears as a white to off-white powder . Its melting point is between 123 - 130 °C .作用機序
Target of Action
Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH, also known as Fmoc-Ser(tBu)-OH, is primarily used in the synthesis of peptides . It is an N-terminal protected reagent , which means it prevents unwanted reactions from occurring at the N-terminal end of the peptide chain during synthesis. The primary targets of this compound are therefore the amino acids in the peptide chain that it is being used to synthesize.
Mode of Action
The compound interacts with its targets (the amino acids in the peptide chain) through a process known as peptide coupling . This involves the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. The Fmoc group protects the amino end of the amino acid, preventing it from reacting until it is selectively removed. The tBu (tert-butyl) group protects the side chain hydroxyl group of serine .
Biochemical Pathways
The main biochemical pathway affected by this compound is peptide synthesis. This compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain . The downstream effects of this include the synthesis of proteins, which are made up of one or more peptide chains and have a wide range of functions in the body.
Pharmacokinetics
It’s worth noting that the compound is soluble in dmf (dimethylformamide), making it suitable for use in solid-phase peptide synthesis .
Result of Action
The result of the action of this compound is the successful synthesis of peptide chains. This compound allows for the selective formation of peptide bonds without unwanted side reactions, leading to the creation of precise peptide sequences . These peptides can then go on to form proteins with a wide range of biological functions.
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reagents can all influence the efficacy and stability of the compound. For example, the compound is typically stored below +30°C .
Safety and Hazards
特性
IUPAC Name |
3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]oxymethyl]phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35NO8/c1-32(2,3)41-20-28(30(36)39-18-21-12-14-22(15-13-21)38-17-16-29(34)35)33-31(37)40-19-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,27-28H,16-20H2,1-3H3,(H,33,37)(H,34,35)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANPIKBYFMYHRT-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
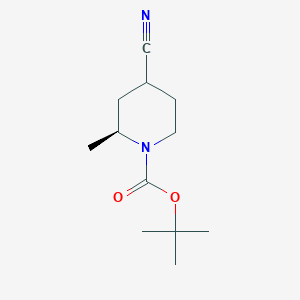






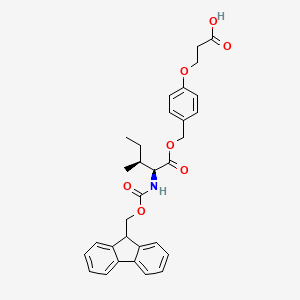
![N-cyclohexylcyclohexanamine;2-[4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B6289876.png)
